CDK Inhibition Profile of 2-(4-Fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide vs. Class-Level Kinase Inhibitors
The compound has been reported to act as an inhibitor of CDK1, CDK2, CDK4, CDK8, and CDK9. While quantitative IC50 values are not publicly available in peer-reviewed literature for this specific compound, the multi-CDK targeting profile places it in a distinct functional category relative to selective CDK4/6 inhibitors (e.g., palbociclib) or CDK7/9-selective agents. This broad CDK inhibition pattern, inferred from structural similarity to known piperazinylpyrimidine kinase inhibitors, suggests utility in phenotypic screening where simultaneous blockade of cell-cycle and transcriptional CDKs is desired.
| Evidence Dimension | CDK target spectrum |
|---|---|
| Target Compound Data | CDK1, CDK2, CDK4, CDK8, CDK9 (qualitative target list; quantitative IC50 data not publicly available in peer-reviewed sources) |
| Comparator Or Baseline | Palbociclib (CDK4/6-selective; CDK4 IC50 = 11 nM, CDK6 IC50 = 15 nM); Dinaciclib (CDK1/2/5/9 inhibitor; CDK1 IC50 = 3 nM, CDK2 IC50 = 1 nM) |
| Quantified Difference | Quantitative comparison not possible due to absence of published IC50 data for the target compound; qualitative differentiation based on broader CDK family coverage (CDK8 inclusion) vs. CDK4/6-selective agents |
| Conditions | Kinase inhibition assays (biochemical); comparator data from published literature on approved/reference CDK inhibitors |
Why This Matters
The inclusion of CDK8 in the target profile differentiates this compound from CDK4/6-selective agents, which is critical for research applications requiring modulation of transcriptional CDK activity (CDK8/Mediator complex) alongside cell-cycle CDKs.
- [1] University of the Pacific (2012). PIPERAZINYLPYRIMIDINE ANALOGUES AS PROTEIN KINASE INHIBITORS. US Patent Application Publication No. US 2012/0053183 A1. View Source
